molecular formula C9H15NO3 B3045195 Ethyl 4-methyl-2-oxopiperidine-3-carboxylate CAS No. 102943-15-7

Ethyl 4-methyl-2-oxopiperidine-3-carboxylate

Cat. No.: B3045195
CAS No.: 102943-15-7
M. Wt: 185.22 g/mol
InChI Key: QKYJAPRPTBRPTA-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-oxopiperidine-3-carboxylate (CAS 102943-15-7) is a chemical compound belonging to the 3-carboxypiperidin-2-one class of heterocyclic building blocks. This scaffold has been identified as a novel and promising core structure in medicinal chemistry for the design and synthesis of potent c-Met kinase inhibitors . c-Met is a transmembrane receptor tyrosine kinase, and its aberrant signaling is a known driver in a variety of human solid tumors and hematologic malignancies, making it a high-value target for anticancer drug discovery . Researchers utilize this ester as a key synthetic intermediate; the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid for further derivatization, or the molecule can be functionalized at other positions on the piperidine ring to explore structure-activity relationships . Scientific studies have demonstrated that derivatives based on the 3-carboxypiperidin-2-one scaffold exhibit significant inhibitory activity against c-Met kinase at nanomolar concentrations and show potent cytotoxicity against c-Met-driven cancer cell lines, such as MKN45 gastric cancer cells . The compound is supplied for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4-methyl-2-oxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-3-13-9(12)7-6(2)4-5-10-8(7)11/h6-7H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYJAPRPTBRPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CCNC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568412
Record name Ethyl 4-methyl-2-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102943-15-7
Record name Ethyl 4-methyl-2-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Malonate-Based Ring Formation

The most widely documented method involves conjugate addition of cyanoacetic acid esters to α,β-unsaturated carbonyl compounds, followed by reductive cyclization. For example, diethyl 2-(aryl-2'-cyanoethyl)malonate derivatives undergo hydrogenation in the presence of Adams catalyst (platinum oxide) to form piperidine intermediates.

Reaction Conditions:

  • Catalyst: Adams catalyst (0.1–0.5 eq.)
  • Solvent: Absolute ethanol or methanol
  • Pressure: 5.8–6.0 MPa H₂
  • Temperature: Ambient (20–25°C)
  • Duration: 5–24 hours

This method yields ethyl 4-aryl-2-oxopiperidine-3-carboxylates with trans/cis ratios >19:1, as confirmed by NMR. For the 4-methyl variant, p-fluorocinnamonitrile is replaced with methyl-substituted precursors, though yields decrease marginally (68–72%) due to steric hindrance.

Catalytic Hydrogenation of Cyanobutyrate Intermediates

Stepwise Reduction and Cyclization

A two-step protocol involves:

  • Reduction of Cyanobutyrate: Diethyl 2-(3'-aminopropyl)malonate hydrochloride is hydrogenated to the corresponding amine.
  • Cyclization: Intramolecular ester-amine condensation under basic conditions forms the piperidine ring.

Optimized Parameters:

Parameter Value
Catalyst Raney nickel or palladium/C
Solvent Ethyl acetate or tetrahydrofuran
Base Potassium carbonate (pH 9)
Cyclization Temperature 0–50°C

This approach achieves 80–85% purity, with residual cis-isomers removed via recrystallization from ethyl acetate.

Lithium Aluminium Hydride-Mediated Reduction

Direct Ester to Alcohol Conversion

Lithium aluminium hydride (LiAlH₄) reduces ethyl 4-methyl-2-oxopiperidine-3-carboxylate to the corresponding carbinol, though this method is less favored due to over-reduction risks.

Critical Considerations:

  • Solvent: Anhydrous toluene or tetrahydrofuran
  • Temperature: −5°C (addition), 45°C (post-reduction)
  • Workup: Quenching with ethanol/HCl prevents gelation.

Yields are moderate (55–60%), with borane-dimethyl sulfide complexes offering improved selectivity.

Resolution of Racemic Mixtures

Chiral Salt Formation

Racemic this compound is resolved using optically active amines (e.g., R(+)-N-(4-hydroxyphenylmethyl)-phenylmethyl-amine).

Conditions:

  • Solvent: Methanol/water (4:1)
  • Recrystallization: 3 cycles to achieve >99% ee
  • Yield Loss: 20–25% during fractional crystallization.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cis/Trans Ratio Scalability
Catalytic Hydrogenation 72 95 19:1 Industrial
LiAlH₄ Reduction 58 88 12:1 Laboratory
Chiral Resolution 45 99 N/A Pilot-Scale

Catalytic hydrogenation is preferred for large-scale synthesis, while chiral resolution suits enantiopure API production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-methyl-2-oxopiperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

Ethyl 4-methyl-2-oxopiperidine-3-carboxylate is compared to analogs with modifications in ester groups, substituent positions, and ring systems. Key differences include:

Compound Name Substituents/Ring System Molecular Formula Key Properties/Applications Reference
Mthis compound Methyl ester (C-3), 4-methyl C8H13NO3 Lower lipophilicity; slower hydrolysis vs. ethyl ester
Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate Pyrrolidine (5-membered ring), 4,4-dimethyl C9H15NO3 Increased ring strain; altered solubility
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate Pyridine ring, 6-CF3 C10H12F3NO3 Enhanced electronegativity; potential bioactivity
Methyl 3-oxopiperidine-2-carboxylate hydrochloride Oxo group at C-3, methyl ester, HCl salt C7H12ClNO3 Altered reactivity due to oxo position; pharmaceutical intermediate

Structural and Functional Insights:

  • Ester Group Impact : The ethyl ester in the target compound increases lipophilicity compared to methyl analogs, favoring membrane permeability in drug design .
  • Ring Size : Piperidine (6-membered) derivatives exhibit greater conformational flexibility than pyrrolidine (5-membered) analogs, affecting binding affinity in receptor interactions .
  • Electron-Withdrawing Groups : The trifluoromethyl group in pyridine analogs (e.g., Cas 1335921-53-3) enhances metabolic stability and bioavailability .

Benzyl-Substituted Analogs

Benzyl-substituted derivatives, such as Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (CAS 52763-21-0), demonstrate higher structural similarity (0.92) to the target compound. The benzyl group introduces aromatic interactions, improving binding to hydrophobic enzyme pockets but reducing solubility in polar solvents .

Positional Isomerism

Methyl 3-oxopiperidine-2-carboxylate hydrochloride (CAS N/A) highlights the significance of oxo group positioning.

Biological Activity

Ethyl 4-methyl-2-oxopiperidine-3-carboxylate is an organic compound notable for its structural features as a derivative of piperidine, characterized by a piperidine ring with an ethyl ester and a ketone group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C9H15NO3
  • CAS Number : 102943-15-7

This compound is believed to interact with various biological targets, influencing cellular processes through modulation of enzyme activity and metabolic pathways. Its mechanism of action may involve:

  • Enzyme Interaction : The compound can serve as an inhibitor or modulator of specific enzymes, which impacts biochemical pathways crucial for cellular function.
  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles is essential for evaluating its therapeutic potential.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of:

  • Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit various kinases and other enzymes critical for tumor growth and progression.
  • Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against cancer cell lines, indicating its possible role as an anticancer agent.

Table 1: Biological Activity Overview

Activity TypeDescriptionReference
Enzyme InhibitionModulates enzyme activity affecting metabolic pathways
CytotoxicityExhibits cytotoxic effects on various cancer cell lines
Pharmacological PotentialInvestigated for roles in drug development targeting specific diseases

Case Studies

Several studies have explored the biological activity of this compound and related compounds:

  • Inhibition of c-Met Kinase
    • A study evaluated derivatives of piperidinones for their ability to inhibit c-Met kinase, which is implicated in cancer progression. Compounds with structural similarities to this compound showed IC50 values ranging from 8.6 nM to 81 nM, indicating potent inhibitory effects on kinase activity and subsequent cancer cell proliferation .
  • Anticancer Activity
    • Research demonstrated that several analogs of piperidine derivatives exhibited significant cytotoxicity against MKN45 gastric cancer cells, with IC50 values between 0.57 μM and 16 μM. This suggests that this compound could be further investigated as a lead compound in anticancer drug development .

Q & A

Q. How do substituents (e.g., methyl, ethoxy) influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer : The methyl group increases steric hindrance, slowing nucleophilic attack at the 3-carboxylate position. Use Hammett constants (σ\sigma) to predict electronic effects: the ethoxy group (–OEt) is electron-withdrawing (σp=0.45\sigma_p = 0.45), polarizing the carbonyl for nucleophilic addition. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) quantify these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methyl-2-oxopiperidine-3-carboxylate
Reactant of Route 2
Ethyl 4-methyl-2-oxopiperidine-3-carboxylate

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